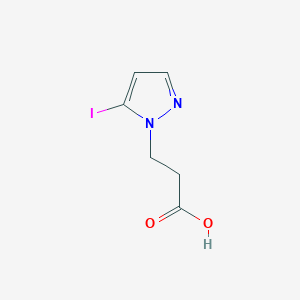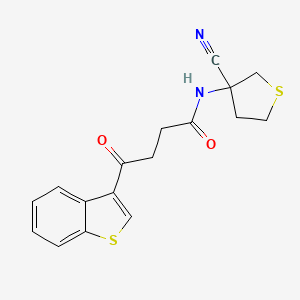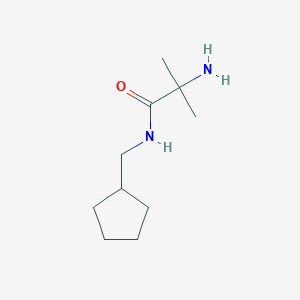![molecular formula C19H16ClN3O B2851997 2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide CAS No. 1223218-43-6](/img/structure/B2851997.png)
2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide, also known as CMMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CMMP is a pyridine-based compound that has been synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and material science. In medicinal chemistry, 2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease. In neuroscience, 2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide has been used as a tool to study the role of certain receptors in the brain. In material science, 2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide has been used as a building block for the synthesis of novel materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide is not fully understood, but it is believed to involve the modulation of certain receptors in the brain. Specifically, 2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, neuronal survival, and neurotransmitter release. By modulating this receptor, 2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide may have therapeutic potential for various diseases.
Biochemical and Physiological Effects
2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of certain receptors in the brain, as mentioned above. Additionally, 2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. However, further studies are needed to fully understand the biochemical and physiological effects of 2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, 2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to have low toxicity, which makes it a safer alternative to other compounds that may be more harmful. However, one limitation of using 2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide in lab experiments is its high cost, which may limit its accessibility for some researchers.
Direcciones Futuras
There are many future directions for the study of 2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide, including the development of new therapeutic agents based on its structure, the exploration of its potential applications in material science, and the further elucidation of its mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide, as well as its potential limitations and drawbacks. Overall, 2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide is a promising compound that has the potential to contribute to various fields of study.
Métodos De Síntesis
The synthesis of 2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide involves a multi-step process that includes the use of various reagents and solvents. The starting material for the synthesis is 4-chloronicotinic acid, which is converted into an intermediate through a series of reactions. The intermediate is then reacted with N-methyl-N-phenylpyridin-2-amine to yield 2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide. The synthesis method has been optimized to ensure high yield and purity of the final product.
Propiedades
IUPAC Name |
2-chloro-N-methyl-N-[phenyl(pyridin-2-yl)methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O/c1-23(19(24)15-10-12-22-17(20)13-15)18(14-7-3-2-4-8-14)16-9-5-6-11-21-16/h2-13,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBFWFKFMZVXTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CC=CC=N2)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-cyano-4-methylthiophen-2-yl)-3,5-dichlorobenzamide](/img/structure/B2851916.png)
![1-[(Furan-2-ylmethyl)amino]propan-2-ol](/img/structure/B2851917.png)

![1-(Phenylsulfonyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2851921.png)


![N-cyclohexyl-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2851924.png)
![3,4-dimethyl-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2851927.png)
![2-(Dipropylamino)-1-[3-(4-methylphenyl)-1-adamantyl]ethanone](/img/structure/B2851928.png)
![6-Azaspiro[3.4]octane-7-carboxylic acid hydrochloride](/img/structure/B2851929.png)
![5-chloro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2851930.png)
![N-(3,5-dimethylphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2851932.png)
